

3-Hydroxypentanedinitrile: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 3-Hydroxypentanedinitrile

Cat. No.: B1195648

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Introduction

3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates both a hydroxyl and two nitrile functional groups, making it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and heterocyclic compounds. This technical guide provides a comprehensive review of the available literature on **3-hydroxypentanedinitrile**, with a focus on its synthesis, chemical properties, and applications.

Chemical and Physical Properties

3-Hydroxypentanedinitrile is a pale yellow oil under standard conditions. While extensive experimental data is not widely published, key physical and chemical properties have been reported or can be calculated.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ N ₂ O	[1]
Molecular Weight	110.116 g/mol	[1]
CAS Number	13880-89-2	[1]
Boiling Point	155-160 °C at 0.4 mmHg	[Organic Syntheses, Coll. Vol. 5, p. 614 (1973)]
Refractive Index (n _D ²³)	1.4632 - 1.4634	[Organic Syntheses, Coll. Vol. 5, p. 614 (1973)]
Calculated LogP	-0.8	(Predicted)
Calculated Polar Surface Area	67.81 Å ²	(Predicted)

Synthesis of 3-Hydroxypentanedinitrile

The most well-documented and reliable method for the laboratory-scale synthesis of **3-hydroxypentanedinitrile** is the reaction of epichlorohydrin with an excess of cyanide salt in an aqueous medium. An alternative route involving the epoxidation of allyl cyanide followed by reaction with a cyanide source has also been patented.

Experimental Protocol: Synthesis from Epichlorohydrin and Potassium Cyanide

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

- Epichlorohydrin
- Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
- Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
- Ethyl Acetate

- Anhydrous Magnesium Sulfate
- Water

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Cooling bath (ice-salt)
- Continuous liquid-liquid extractor
- Rotary evaporator
- Distillation apparatus (Claisen flask, Vigreux column)

Procedure:

- Preparation of the Reaction Medium: A solution of magnesium sulfate heptahydrate (2.00 moles) in water (700 mL) is prepared in a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer. The solution is cooled to 10°C in a cooling bath.
- Addition of Cyanide: With vigorous stirring, potassium cyanide (2.20 moles) is added to the cooled solution. The mixture is stirred for 45 minutes, maintaining the temperature between 8-12°C.
- Addition of Epichlorohydrin: Epichlorohydrin (1.10 moles) is added dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains between 8-12°C.
- Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 24 hours.

- **Extraction:** The resulting dark red-brown mixture is transferred to a continuous liquid-liquid extractor and extracted with ethyl acetate (1 L) for 48 hours.
- **Drying and Concentration:** The ethyl acetate extract is dried over anhydrous magnesium sulfate for 18 hours, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification by Distillation:** The crude residual oil (approximately 90 g) is purified by vacuum distillation. An initial fraction is collected at 90–115°C (0.4 mmHg). The desired product, **3-hydroxypentanedinitrile**, is collected at 155–160°C (0.4 mmHg). For higher purity, a second distillation using a Vigreux column can be performed, collecting the fraction at 154–156°C (0.2 mmHg).

Yield: 54–62%

Safety Precautions:

- Potassium cyanide is a potent poison. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.
- The reaction should be performed with careful temperature control to avoid runaway reactions.



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*Synthesis workflow for **3-hydroxypentanedinitrile**.*

Spectroscopic Data (Predicted)

While experimental spectra for **3-hydroxypentanedinitrile** are not readily available in public databases, the expected spectral features can be predicted based on its structure.

^1H NMR (Proton NMR):

- CH-OH: A multiplet around 3.8-4.0 ppm. The proton on the carbon bearing the hydroxyl group will be split by the adjacent CH_2 groups.
- $\text{CH}_2\text{-CN}$: A triplet around 2.6-2.8 ppm for each of the two equivalent methylene groups adjacent to the nitrile groups. These will be split by the central CH group.
- OH: A broad singlet, the chemical shift of which will be concentration and solvent dependent (typically between 2.0-5.0 ppm).

^{13}C NMR (Carbon NMR):

- C-OH: A peak around 60-70 ppm.
- $\text{CH}_2\text{-CN}$: A peak for the methylene carbons around 25-35 ppm.
- CN: A peak for the nitrile carbons in the range of 115-125 ppm.

IR (Infrared) Spectroscopy:

- O-H stretch: A broad and strong absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$.
- C-H stretch: Absorptions just below 3000 cm^{-1} for the sp^3 C-H bonds.
- $\text{C}\equiv\text{N}$ stretch: A sharp, medium-intensity absorption band around $2240\text{-}2260\text{ cm}^{-1}$.
- C-O stretch: A strong absorption in the $1050\text{-}1150\text{ cm}^{-1}$ region.

Mass Spectrometry (MS):

- Molecular Ion (M^+): A peak at $m/z = 110$.
- Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water ($\text{M}-18$), loss of HCN ($\text{M}-27$), and cleavage of the carbon-carbon bonds.

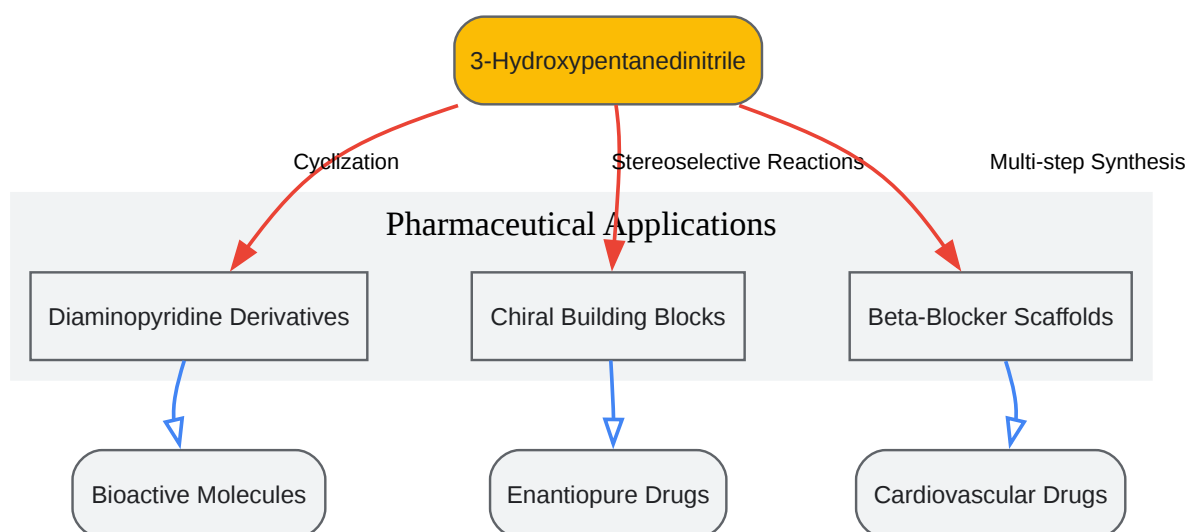
Biological Activity and Applications

Currently, there is no published data on the specific biological activity of **3-hydroxypentanedinitrile** itself. Its primary significance in the life sciences is as a key intermediate in the synthesis of pharmaceutically active compounds.

Intermediate in Drug Synthesis

3-Hydroxypentanedinitrile's functional groups allow for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.

- **Synthesis of Diaminopyridines:** The dinitrile can undergo cyclization reactions to form substituted pyridines. For example, treatment with hydrogen bromide can lead to the formation of 2-amino-6-bromopyridine, a precursor for various bioactive molecules.
- **Precursor to Chiral Molecules:** The hydroxyl group provides a handle for stereoselective reactions, making it a useful starting material for the synthesis of chiral drugs.
- **Use in Beta-Blocker Synthesis:** While specific pathways are often proprietary, literature suggests its utility in constructing the core structures of beta-blockers, a class of drugs used to manage cardiovascular diseases.



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Applications of **3-hydroxypentanedinitrile** as a synthetic intermediate.

Conclusion

3-Hydroxypentanedinitrile is a valuable and versatile chemical intermediate with well-established synthetic routes. While its own biological activity remains uncharacterized in the public domain, its importance in the synthesis of a range of pharmaceutical compounds is evident. The detailed synthetic protocol provided here offers a reliable method for its preparation in a laboratory setting. Further research into the direct biological effects of this molecule and the publication of its experimental spectroscopic data would be beneficial to the scientific community. Researchers utilizing this compound should exercise extreme caution due to the high toxicity of the cyanide reagents involved in its synthesis.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
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